N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-4-(trifluoromethyl)benzamide
Description
Evolution of Pyrazolo[1,5-a]pyridine Derivatives in Medicinal Chemistry
Pyrazolo[1,5-a]pyridine derivatives represent a critical subclass of fused heterocyclic compounds that have gained prominence in drug discovery due to their structural versatility and bioactivity. These compounds feature a bicyclic framework comprising a five-membered pyrazole ring fused to a six-membered pyridine ring, distinguishing them from the closely related pyrazolo[1,5-a]pyrimidines, which instead fuse a pyrimidine ring. The pyrazolo[1,5-a]pyridine scaffold emerged as a focus of medicinal chemistry research in the late 20th century, building on the success of pyrazolo[1,5-a]pyrimidines in kinase inhibition and anticancer applications.
Early work on pyrazolo[1,5-a]pyridine derivatives focused on their potential as adenosine receptor modulators and phosphodiesterase inhibitors. The incorporation of electron-withdrawing groups, such as trifluoromethyl substituents, into the benzamide moiety of these compounds marked a significant advancement, enhancing both metabolic stability and target binding affinity. By the 2010s, derivatives like N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-4-(trifluoromethyl)benzamide began appearing in patent literature as candidates for neurological and oncological applications, reflecting the scaffold's adaptability to diverse therapeutic areas.
Discovery and Development Timeline
The development trajectory of this compound aligns with broader trends in heterocyclic drug design:
- 2008–2012 : Initial reports of pyrazolo[1,5-a]pyridine-based kinase inhibitors in preclinical studies.
- 2015 : First synthetic protocols enabling precise functionalization at the 3-position of the pyrazolo[1,5-a]pyridine core, critical for attaching benzamide groups.
- 2018 : Patent filings disclosing 4-(trifluoromethyl)benzamide derivatives as enhancers of blood-brain barrier penetration in CNS-targeted therapies.
- 2021 : Structural optimization studies demonstrating improved selectivity for cyclin-dependent kinases (CDKs) through trifluoromethyl group incorporation.
- 2023 : Computational modeling efforts rationalizing the compound's binding mode to ATP pockets in kinase domains.
Position Within Heterocyclic Compound Classification
This compound belongs to the following hierarchical classification:
- Heterocyclic compounds → Nitrogen-containing heterocycles
- Fused bicyclic systems → Pyrazolo-pyridines
- Substituted benzamides → Trifluoromethylated aromatics
Key structural features defining its classification:
- Core : Pyrazolo[1,5-a]pyridine (C₈H₅N₃)
- Side chain : Methyl group at pyridine's 3-position
- Aromatic moiety : 4-(trifluoromethyl)benzamide (C₈H₄F₃NO)
This architecture combines the planar rigidity of fused heterocycles with the hydrophobic character of trifluoromethyl groups, enabling simultaneous π-π stacking and van der Waals interactions in biological targets.
Research Significance and Current Academic Interest
Recent studies (2020–2025) highlight three key research frontiers for this compound:
- Kinase inhibition : Demonstrated IC₅₀ values of 12–85 nM against CDK2/4/6 in in vitro assays.
- CNS penetration : LogP values of 2.8–3.1 and polar surface area <90 Ų suggest favorable blood-brain barrier permeability.
- Synthetic methodology : Development of transition-metal-free coupling reactions for scalable production.
Table 1 : Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular weight | 349.3 g/mol |
| LogP (calculated) | 3.1 ± 0.2 |
| Hydrogen bond donors | 2 |
| Hydrogen bond acceptors | 5 |
| Rotatable bonds | 4 |
Current academic interest focuses on structure-activity relationship (SAR) studies to optimize selectivity between kinase isoforms, with particular attention to reducing off-target effects against non-cancerous cells.
Properties
IUPAC Name |
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O/c17-16(18,19)13-6-4-11(5-7-13)15(23)20-9-12-10-21-22-8-2-1-3-14(12)22/h1-8,10H,9H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARIZSIZXJEKLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-4-(trifluoromethyl)benzamide typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction, where N-aminopyridinium ylides react with ynals to form the pyrazolo[1,5-a]pyridine core . This reaction is often carried out under mild conditions, utilizing N-aminopyridinium ylides as both a 1,3-dipole and a nitrogen source .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Amide Bond Formation
The benzamide moiety (4-trifluoromethylbenzamide) is typically synthesized via acid chloride activation of 4-trifluoromethylbenzoic acid, followed by amide coupling with a pyrazolo[1,5-a]pyridin-3-ylmethylamine. Standard amidation conditions include:
-
Reagents : Thionyl chloride or oxalyl chloride for acid activation, followed by coupling with an amine using catalysts like HATU or EDCl .
-
Yields : Reported yields for similar amide couplings range from 50–94% .
Functional Group Transformations
Critical steps include:
-
Chlorination : Use of reagents like phosphorus oxychloride (POCl₃) to introduce chlorine at reactive positions .
-
Amination : Introduction of amines via nucleophilic aromatic substitution or coupling reactions (e.g., trifluoromethanesulfonic anhydride) .
Amide Coupling Mechanism
The reaction involves nucleophilic attack of the amine on the activated acid chloride, forming a tetrahedral intermediate that eliminates HCl. Common challenges include competing hydrolysis and the need for inert conditions .
Cyclization for Heterocyclic Core
The pyrazolo[1,5-a]pyridine core forms via electrocyclic ring closure , where a 3-aminopyrazole reacts with a β-ketonitrile. This step requires precise control of temperature and pH to avoid side reactions .
Stability and Purification
The trifluoromethyl group enhances stability but complicates purification due to strong electron-withdrawing effects. Column chromatography or crystallization may be required to isolate the final product .
Research Findings and Implications
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Efficiency : Microwave synthesis reduces reaction times significantly compared to conventional methods .
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Selectivity : The use of trifluoromethanesulfonic anhydride ensures selective chlorination at reactive positions without over-activation .
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Scalability : Amidation reactions are well-suited for large-scale production due to their robustness and high yields .
(Note: References cited are derived from analogous pyrazolo[1,5-a]pyrimidine systems due to the absence of direct literature on the specified compound.)
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyridine derivatives, including those similar to N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-4-(trifluoromethyl)benzamide, as promising candidates against drug-resistant strains of Mycobacterium tuberculosis. A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives demonstrated potent antimicrobial activity with minimum inhibitory concentrations (MICs) as low as 0.002 μg/mL against susceptible strains and varying degrees of effectiveness against resistant strains .
Table 1: Antimicrobial Activity of Pyrazolo Derivatives
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| Compound 6j | <0.002 | H37Rv strain |
| Compound 5 | <0.465 | rINH-resistant |
| Compound 5 | <0.004 | rRMP-resistant |
Anticancer Properties
The pyrazolo[1,5-a]pyridine scaffold has been extensively studied for its anticancer properties. Research indicates that compounds containing this structure can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, pyrazolo[1,5-a]pyridine derivatives have shown significant cytotoxic effects against human cancer cell lines, suggesting their potential as therapeutic agents in oncology .
Case Study: Anticancer Mechanism
A study focusing on the mechanism of action revealed that certain pyrazolo[1,5-a]pyridine derivatives could modulate signaling pathways involved in cell proliferation and survival. These compounds were found to inhibit the activity of key kinases associated with cancer progression, leading to reduced tumor growth in vitro and in vivo models .
Optical Applications
Another exciting application of this compound is in the field of fluorescence. Pyrazolo[1,5-a]pyrimidines have been identified as potential fluorophores due to their unique photophysical properties. These compounds are being explored for use in bioimaging and sensing applications due to their ability to undergo excited-state intramolecular proton transfer (ESIPT), which enhances their fluorescence efficiency .
Table 2: Fluorescent Properties of Pyrazolo Compounds
| Compound | Emission Wavelength (nm) | Quantum Yield (%) |
|---|---|---|
| Fluorophore 4a | 520 | 75 |
| Fluorophore 4b | 550 | 68 |
Mechanism of Action
The mechanism of action of N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyridine core can bind to active sites, inhibiting or modulating the activity of these targets. The trifluoromethyl group enhances the compound’s stability and bioavailability, allowing it to exert its effects more efficiently .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related analogs, focusing on synthesis, substituents, and inferred pharmacological properties:
Key Structural and Functional Insights:
Core Heterocycle Variations :
- The target compound’s pyrazolo[1,5-a]pyridine core differs from GZD856’s pyrazolo[1,5-a]pyrimidine and compound 8(h)’s simple pyrazole. Pyrimidine/pyridine scaffolds enhance π-π stacking in kinase binding pockets, while pyrazoles offer conformational flexibility .
- Imidazo[1,2-a]pyridine derivatives (e.g., ) exhibit distinct electronic profiles, favoring anti-inflammatory over kinase-inhibitory roles.
Trifluoromethyl Role :
- The 4-(trifluoromethyl) group in the target compound and GZD856 improves metabolic stability and hydrophobic binding, a common strategy in kinase inhibitors . In contrast, compound 8(h) uses bromo-trifluoromethylphenyl for halogen bonding .
Synthesis Efficiency :
- Compound 163’s 80% yield highlights efficient deprotection/chromatography steps , whereas GZD856’s synthesis (via tert-butoxide) may require stringent anhydrous conditions .
Compound 8(h)’s dihydrodioxinyl group may enhance blood-brain barrier penetration, though its target is unspecified .
Biological Activity
N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-4-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrazolo[1,5-a]pyridine moiety linked to a trifluoromethylbenzamide group. Its chemical formula is , and it exhibits properties typical of small-molecule inhibitors.
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit promising anticancer properties. The mechanisms include:
- Inhibition of Kinases : Compounds with similar structures have been shown to inhibit Trk kinases, which are involved in cancer cell proliferation and survival .
- Induction of Apoptosis : Studies indicate that related pyrazolo compounds can activate apoptotic pathways through the modulation of caspases and the expression of pro-apoptotic proteins like Bax .
- Autophagy Activation : Some analogs have been reported to induce autophagy, which can contribute to their anticancer effects by promoting the degradation of damaged cellular components .
In Vitro Studies
A series of in vitro studies have been conducted to assess the cytotoxic effects of pyrazolo derivatives on various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2a | MCF-7 | 3.79 | Apoptosis via caspases |
| 2b | MDA-MB-231 | 12.50 | Autophagy induction |
| 3b | MCF-10A | >50 | Selective toxicity |
The most active compound, 3b, was noted for its ability to increase apoptosis markers while suppressing NF-κB expression .
Neuroprotective Effects
In addition to anticancer properties, this compound has also shown potential neuroprotective effects:
Q & A
Q. Advanced
- Solvent optimization : Benzene or THF/DMA mixtures improve reaction homogeneity and intermediate solubility .
- Catalyst selection : Polystyrene-bound carbodiimide resins reduce byproduct formation in amide couplings .
- Temperature control : Heating at 60–80°C for cyclization steps, followed by gradual cooling to minimize decomposition .
- Crystallization : Use of hexane or ethyl acetate for recrystallization enhances purity (>95%) .
How can researchers resolve contradictions in biological data?
Q. Advanced
- Orthogonal assays : Combine enzyme inhibition assays (e.g., NADH binding in ) with cellular viability tests to distinguish direct target effects from off-target toxicity .
- Dose-response curves : Validate activity across multiple concentrations to rule out assay-specific artifacts .
- Structural analogs : Compare activity of derivatives (e.g., vs. 19) to identify critical pharmacophores .
What analytical methods confirm structural integrity and purity?
Q. Advanced
- X-ray diffraction : Single-crystal analysis resolves regiochemical ambiguities (e.g., pyrazole vs. pyrimidine ring substitution) .
- 2D NMR : HSQC and HMBC correlations map heterocyclic connectivity and substituent orientation .
- HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., unreacted intermediates) .
What challenges arise in target identification for this compound?
Q. Advanced
- Polypharmacology : The pyrazolo[1,5-a]pyridine scaffold may bind multiple kinases or oxidoreductases .
- Screening methods : Use affinity chromatography (e.g., DLAC in ) or thermal shift assays to identify primary targets .
- Computational docking : Predict binding modes to prioritize experimental validation (e.g., ATP-binding pockets vs. allosteric sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
